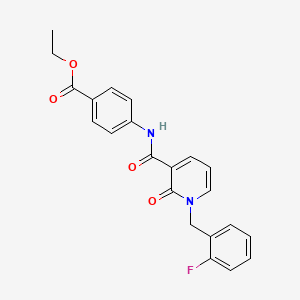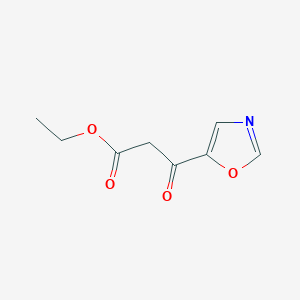
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-oxazol-5-yl)aniline is a compound that has been studied for its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . It has been found to exhibit an outstanding protection efficacy of 93.5% at a concentration of 0.05 mM .
Synthesis Analysis
The synthesis of 1,3-oxazoles, which includes 3-(1,3-oxazol-5-yl)aniline, involves various methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . This has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
Density functional theory (DFT) calculations were utilized to determine the quantum chemical parameters and establish a correlation between the inhibition activity and the molecular structure .Chemical Reactions Analysis
The compound 3-(1,3-oxazol-5-yl)aniline forms a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .Applications De Recherche Scientifique
Corrosion Inhibition for Mild Steel
Background: Mild steel, widely used in industries due to its cost-effectiveness and physical properties, is susceptible to corrosion when exposed to acidic environments. Corrosion inhibitors play a crucial role in protecting mild steel from degradation.
Research Findings: A study investigated 3-OYA as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . Key findings include:
Medicinal Chemistry Applications
Therapeutic Potential: Oxazole scaffolds, including 3-OYA, have garnered attention in medicinal chemistry. Notably, they exhibit versatility in various areas:
Mécanisme D'action
Target of Action
Compounds with an oxazole ring, such as “Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate”, are often used in medicinal chemistry due to their wide spectrum of biological activities . They can target a variety of biological receptors and enzymes, depending on their specific structure and functional groups .
Mode of Action
The mode of action of “Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate” would depend on its specific targets. For instance, some oxazole derivatives have been found to inhibit corrosion in mild steel by forming a protective adsorption layer on the steel surface .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate”. Oxazole derivatives have been found to impact a variety of pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate”. For instance, the efficacy of some oxazole derivatives as corrosion inhibitors was found to decrease with rising temperature .
Propriétés
IUPAC Name |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXICINCYPCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
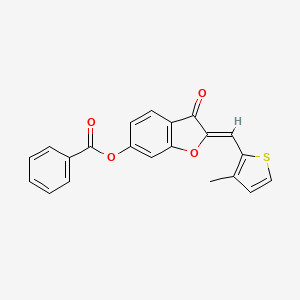
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)
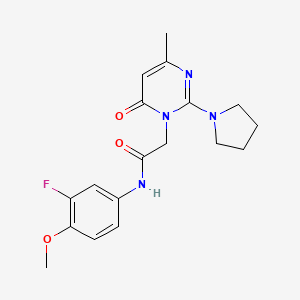
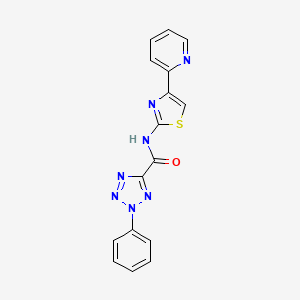
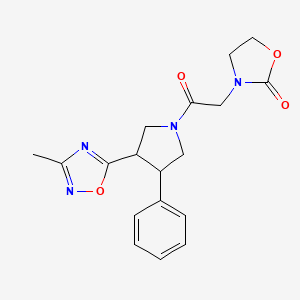
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)

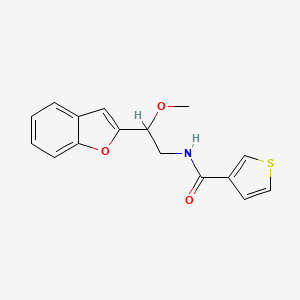
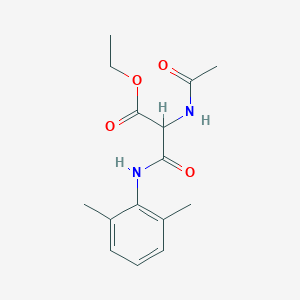
![1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone](/img/structure/B2425518.png)
